molecular formula C14H20O10 B1459789 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose CAS No. 65877-60-3

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

Cat. No. B1459789
CAS RN: 65877-60-3
M. Wt: 348.3 g/mol
InChI Key: VEXTUPCIMUQWAO-BJJPWKGXSA-N
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Description

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a complex carbohydrate compound . It has an empirical formula of C14H20O10 and a molecular weight of 348.30 . It’s often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .


Synthesis Analysis

The synthesis of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose involves a multistep reaction . The method for obtaining it was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .


Molecular Structure Analysis

The molecular structure of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is represented by the SMILES string CC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O .


Chemical Reactions Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose presents as an effective guardian in the formation of glycosides and glycosylated steroids . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .


Physical And Chemical Properties Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a solid substance . It has a melting point of 92-95 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Substituted D-Mannoses

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a key intermediate in the synthesis of various 3-O-substituted D-mannoses. These include compounds like 3-O-methyl-D-mannose and 3-O-α-D-mannopyranosyl-D-mannose, which have significant potential in carbohydrate chemistry and biochemistry applications (Ponpipom, 1977).

Structural Properties

The crystal structures of derivatives of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose have been studied to understand the effects of O-acetylation on the molecular structure. O-acetylation influences bond lengths and angles in the molecule, which is crucial for determining its reactivity and interactions in various biochemical contexts (Turney, Zhang, Oliver, & Serianni, 2019).

Intermediate for Membrane Modifiers

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose serves as an intermediate in modifying the amino function of 2-amino-2-deoxy-D-mannopyranose. This modification is significant in the context of neoplastic control, as it can influence the properties of cell membranes in cancer cells (Angelino, Bernacki, Sharma, Dodson-Simmons, & Korytnyk, 1995).

Synthesis of β-D-Mannose Orthoacetates

The synthesis of β-D-mannose orthoacetates using 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is significant for carbohydrate chemistry. These orthoacetates have applications in the synthesis of various complex carbohydrates and glycoconjugates (Mazurek & Perlin, 1965).

Precursor for FDG Synthesis

This compound is a precursor for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET imaging. FDG is a crucial molecule in medical imaging, particularly in oncology, for the detection and monitoring of cancer (Toyokuni et al., 2004).

Synthesis of 3-Thiomannoside

An efficient synthesis of a novel 3-thiomannoside derivative starting from 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose has been developed, showcasing the versatility of this compound in synthesizing sulfur-containing carbohydrates (Comba et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXTUPCIMUQWAO-BJJPWKGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Millar, KH Kim, DK Minster, T Ohgi… - The Journal of Organic …, 1986 - ACS Publications
As part of the synthesis of the carbohydrate moietyof bleomycin [2-0-(3-O-carbamoyl-aD-mannopyranosyl)-L-gulopyranose], two different approaches were employed for thesynthesis of …
Number of citations: 39 pubs.acs.org
HE Zimmerman, DN Schissel - The Journal of Organic Chemistry, 1986 - ACS Publications
Method B. Ortho ester 22 (28 mg, 0.075 mmol) was dissolved in 1 mL of glacial acetic acid and stirred at 25 C for 14 h. The solution was concentrated (codistillation with portions of …
Number of citations: 17 pubs.acs.org

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